molecular formula C25H31N5O2S B11236975 2,4,5-trimethyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2,4,5-trimethyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11236975
M. Wt: 465.6 g/mol
InChI Key: BZKINQNKMYHQEK-UHFFFAOYSA-N
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Description

2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C25H31N5O2S

Molecular Weight

465.6 g/mol

IUPAC Name

2,4,5-trimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C25H31N5O2S/c1-17-14-19(3)23(15-18(17)2)33(31,32)29-22-10-8-21(9-11-22)27-25-26-20(4)16-24(28-25)30-12-6-5-7-13-30/h8-11,14-16,29H,5-7,12-13H2,1-4H3,(H,26,27,28)

InChI Key

BZKINQNKMYHQEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves several steps, typically starting with the preparation of the core aromatic structures. The synthetic routes often include:

    Formation of the Aromatic Core: This step involves the synthesis of the benzene and pyrimidine rings, which are then functionalized with methyl and piperidine groups.

    Sulfonamide Formation:

    Coupling Reactions: The final assembly of the compound involves coupling the functionalized aromatic cores under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. Pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar compounds to 2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE include:

    2,4,5-Trimethylphenyl derivatives: These compounds share the trimethylphenyl core but differ in their functional groups.

    Pyrimidine-based sulfonamides: These compounds have a similar pyrimidine and sulfonamide structure but may vary in their substituents.

    Benzene sulfonamides: These compounds have the benzene sulfonamide core but differ in their additional functional groups.

The uniqueness of 2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

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